molecular formula C16H23NO2 B12940528 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde CAS No. 915922-72-4

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde

Cat. No.: B12940528
CAS No.: 915922-72-4
M. Wt: 261.36 g/mol
InChI Key: NFZNCLYYQZNOCZ-UHFFFAOYSA-N
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Description

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzaldehyde group attached to a 3-(3-methylpiperidin-1-yl)propoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde typically involves the following steps:

    Formation of 3-(3-Methylpiperidin-1-yl)propanol: This intermediate can be synthesized by reacting 3-methylpiperidine with propylene oxide under basic conditions.

    Etherification: The 3-(3-Methylpiperidin-1-yl)propanol is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid.

    Reduction: 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of benzaldehyde derivatives with biological systems.

    Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the benzaldehyde group can participate in various chemical reactions within the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid: This compound is similar but has a carboxylic acid group instead of an aldehyde group.

    2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol: This compound has an alcohol group instead of an aldehyde group.

    3-(3-Methylpiperidin-1-yl)propoxybenzene: This compound lacks the aldehyde group entirely.

Uniqueness

2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

CAS No.

915922-72-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C16H23NO2/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18/h2-3,7-8,13-14H,4-6,9-12H2,1H3

InChI Key

NFZNCLYYQZNOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC=C2C=O

Origin of Product

United States

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